

# Designing clinical trials with AZD1656 (e.g., ARCADIA trial design)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD1656

Cat. No.: B1665935

[Get Quote](#)

## Application Notes and Protocols for Clinical Trials with AZD1656

These notes provide a comprehensive overview of the clinical trial design for **AZD1656**, with a specific focus on the ARCADIA trial. They are intended for researchers, scientists, and drug development professionals interested in the clinical application of glucokinase activators.

## Core Application: AZD1656 as an Immunomodulatory Agent in Diabetic Patients with COVID-19

**AZD1656** is a specific glucokinase activator that has been investigated for its potential therapeutic effects beyond glycemic control.<sup>[1][2][3]</sup> The Alleviation of cardioRespiratory complications in patients with COVID-19 And DIAbetes (ARCADIA) trial was a key study that explored the efficacy and safety of **AZD1656** in patients with diabetes hospitalized with COVID-19.<sup>[1][4][5][6]</sup> The rationale for the trial was based on the hypothesis that **AZD1656** could not only improve glycemic control but also modulate the immune response to SARS-CoV-2 infection in this high-risk population.<sup>[1][2][3]</sup>

## ARCADIA Trial: A Detailed Overview

The ARCADIA trial was a Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.<sup>[4][5][6]</sup> The study aimed to assess the safety and efficacy of **AZD1656** in adult diabetic patients hospitalized with suspected or confirmed COVID-19.<sup>[1][4][5][6]</sup>

Table 1: ARCADIA Trial Design Summary

Parameter	Specification
Trial Phase	Phase II
Study Design	Randomized, double-blind, placebo-controlled
Patient Population	150 adult patients with Type 1 or Type 2 diabetes hospitalized with COVID-19 <sup>[1][2][4]</sup>
Intervention	AZD1656 tablets (100mg twice a day) <sup>[5][6]</sup>
Control	Matched placebo tablets <sup>[4][5][6]</sup>
Treatment Duration	Up to 21 days, in addition to standard of care <sup>[5][6]</sup>
Randomization	1:1 ratio (AZD1656:Placebo) <sup>[1][4]</sup>
Primary Endpoint	Clinical improvement measured at Day 14 using the WHO 8-point Ordinal Scale for Clinical Improvement <sup>[2][5][6]</sup>
Participating Countries	UK, Romania, and Czech Republic <sup>[1][5][6]</sup>
Trial Registration	ClinicalTrials.gov NCT04516759 <sup>[5][6]</sup>

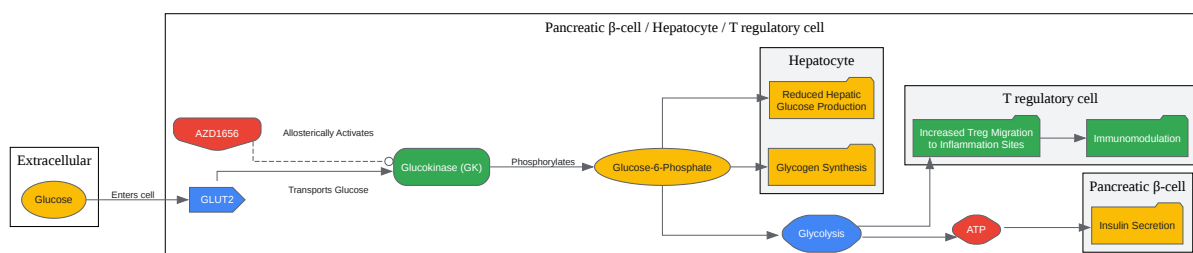
Table 2: Key Quantitative Outcomes of the ARCADIA Trial

Outcome Measure	AZD1656 Group	Placebo Group	p-value
Primary Endpoint (Clinical Improvement at Day 14)	76.3%	69.9%	0.19[5][6]
Mortality	5% (4 patients)	12.3% (9 patients)	0.090[5][6]
Mortality at Day 7	0% (0 patients)	8.2% (6 patients)	0.011 (post hoc)[5][6][7]
Adverse Events	35.7%	33.3%	Not statistically significant[5][6]
Time to Hospital Discharge	No significant difference	No significant difference	0.16[5][6][7]

## Mechanism of Action of AZD1656

**AZD1656** is a glucokinase (GK) activator.[3][6] Glucokinase is a key enzyme in glucose metabolism, primarily expressed in pancreatic  $\beta$ -cells and liver cells, where it plays a crucial role in glucose homeostasis.[8] By activating glucokinase, **AZD1656** was initially developed to improve glycemic control in patients with diabetes.[3][9][10]

However, the ARCADIA trial suggested a potential immunomodulatory role for **AZD1656**. [5][6][7] The proposed mechanism involves the modulation of T regulatory cells (Tregs), which are crucial for maintaining immune homeostasis.[3] The activation of glucokinase by **AZD1656** may enhance the migration of Tregs to sites of inflammation, thereby dampening the hyperinflammatory response often seen in severe COVID-19.[3][7] This immunomodulatory effect is thought to be independent of the drug's glucose-lowering effect, as no significant differences in glycemic control were observed between the treatment and placebo groups in the ARCADIA trial.[5]



[Click to download full resolution via product page](#)

**Caption:** Proposed signaling pathway of **AZD1656** action.

## Experimental Protocols for an ARCADIA-type Trial

The following outlines the key experimental protocols that would be employed in a clinical trial similar to ARCADIA.

### Patient Screening and Enrollment Protocol

- Inclusion Criteria:
  - Adult patients (e.g.,  $\geq 18$  years of age).
  - Confirmed diagnosis of Type 1 or Type 2 diabetes.
  - Hospitalized with suspected or confirmed SARS-CoV-2 infection.
  - Informed consent obtained.
- Exclusion Criteria:

- Severe renal impairment.
- History of hypersensitivity to the investigational product or its components.
- Participation in another interventional study.
- Screening Procedures:
  - Medical history review.
  - Physical examination.
  - Confirmation of diabetes status (e.g., HbA1c levels).
  - SARS-CoV-2 infection confirmation (e.g., PCR test).
  - Baseline laboratory tests (hematology, clinical chemistry).

## Randomization and Blinding Protocol

- Eligible patients are randomized in a 1:1 ratio to receive either **AZD1656** or a matched placebo.
- Randomization is performed using a centralized system to ensure allocation concealment.
- The trial is double-blinded, meaning neither the patient, the investigator, nor the study staff are aware of the treatment allocation.

## Investigational Product Administration Protocol

- Dosage: **AZD1656** administered as 100mg tablets twice daily.
- Route of Administration: Oral.
- Duration: For a maximum of 21 days or until hospital discharge, whichever is shorter.
- Concomitant Medication: All patients receive the standard of care for COVID-19 as per local hospital guidelines.

## Efficacy and Safety Assessment Protocol

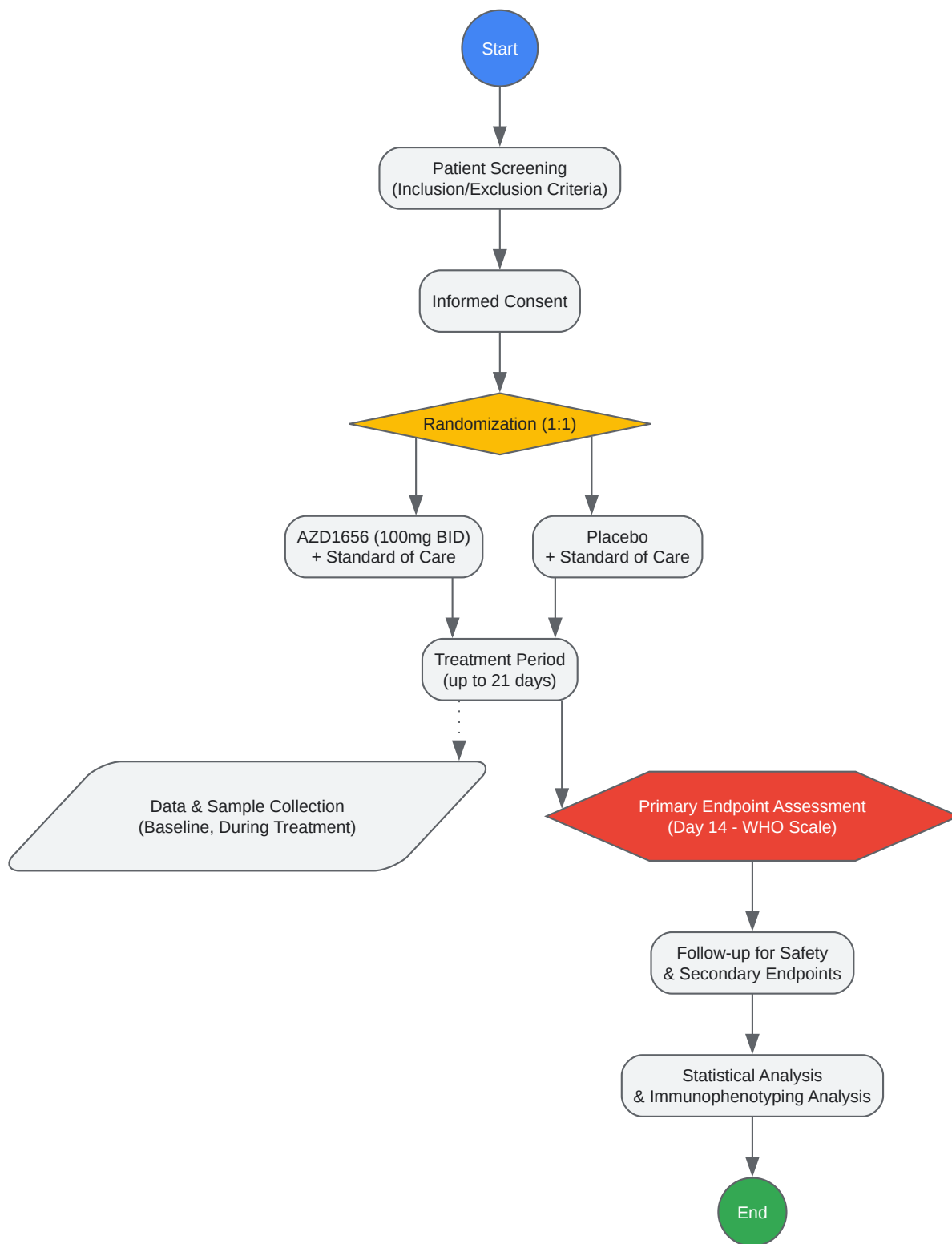
- Primary Efficacy Endpoint:
  - Assessed at Day 14.
  - Measured using the WHO 8-point Ordinal Scale for Clinical Improvement.
- Secondary Efficacy Endpoints:
  - All-cause mortality.
  - Time to hospital discharge.
  - Need for mechanical ventilation.
- Safety Assessments:
  - Monitoring of adverse events (AEs) and serious adverse events (SAEs).
  - Regular clinical laboratory tests (hematology, clinical chemistry).
  - Vital signs monitoring.

## Immunophenotyping Protocol (Exploratory)

To investigate the immunomodulatory effects of **AZD1656**, peripheral blood mononuclear cells (PBMCs) would be collected at baseline and specified time points during the study.

- Sample Collection: Whole blood collected in EDTA tubes.
- PBMC Isolation:
  - Dilute blood with phosphate-buffered saline (PBS).
  - Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
  - Centrifuge to separate PBMCs.

- Collect the PBMC layer and wash with PBS.
- Flow Cytometry Staining:
  - Resuspend PBMCs in staining buffer.
  - Incubate with a cocktail of fluorescently labeled antibodies against cell surface markers for T cell subsets (e.g., CD3, CD4, CD8, CD25, FOXP3 for Tregs).
  - Wash to remove unbound antibodies.
  - Acquire data on a flow cytometer.
- Data Analysis:
  - Gate on lymphocyte populations based on forward and side scatter.
  - Identify T cell subsets based on marker expression.
  - Quantify the percentage and absolute counts of different T cell populations, particularly Tregs.



[Click to download full resolution via product page](#)

**Caption:** Workflow diagram for an ARCADIA-type clinical trial.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of AZD1656 in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of AZD1656 in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A randomised, double-blind, placebo-controlled, multicentre clinical trial of AZD1656 in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomised, double-blind, placebo-controlled, multicentre clinical trial of AZD1656 in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Designing clinical trials with AZD1656 (e.g., ARCADIA trial design)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665935#designing-clinical-trials-with-azd1656-e-g-arcadia-trial-design]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)